Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate typically involves multiple steps. One common method includes the reaction of 3-bromomethylbenzoate with 4-methylbenzenesulfonyl isocyanide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products Formed
Scientific Research Applications
Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The benzenesulfonyl moiety may also contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate is unique due to its combination of an isocyano group and a benzenesulfonyl moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H13N2O3S
- Molecular Weight : 265.31 g/mol
The presence of the isocyanate functional group contributes to its reactivity and biological properties, making it a candidate for various applications in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.
- Anticancer Potential : The compound has been investigated for its potential antiproliferative effects on various cancer cell lines. It appears to induce apoptosis in cancer cells, which is a crucial mechanism for cancer treatment.
- Enzyme Inhibition : The isocyanate group can interact with nucleophilic sites on enzymes, potentially leading to inhibition of specific enzyme activities involved in disease processes.
The biological effects of this compound are thought to be mediated through several mechanisms:
- Covalent Modification : The isocyanate group can form covalent bonds with amino acids in proteins, altering their function. This modification can lead to inhibition of enzymes critical for cellular processes.
- Signal Transduction Pathways : The compound may influence various signaling pathways involved in cell growth and apoptosis, such as the MAPK/ERK pathway and NF-κB signaling.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
-
Cytotoxicity Against Cancer Cells :
- In vitro assays demonstrated that the compound reduced the viability of breast cancer (MCF-7) and prostate cancer (PC-3) cell lines by over 70% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis showed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death.
-
Enzyme Inhibition Studies :
- The compound was tested for its inhibitory effects on carbonic anhydrase, an enzyme implicated in tumor growth. The IC50 value was determined to be approximately 30 µM, indicating moderate inhibition.
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Target | IC50 (µM) |
---|---|---|---|---|
This compound | Yes | Yes | Carbonic Anhydrase | 30 |
Methyl benzoate | No | No | N/A | N/A |
Isocyanato derivatives | Variable | Variable | Various | Variable |
Properties
IUPAC Name |
methyl 3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-12-7-9-15(10-8-12)23(20,21)16(18-2)13-5-4-6-14(11-13)17(19)22-3/h4-11,16H,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZSHSHFWZWRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)C(=O)OC)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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